N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide
Overview
Description
N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9FN2O3 It is a derivative of acetanilide, where the phenyl ring is substituted with a fluoro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting that this compound may also interact with a range of proteins or enzymes .
Mode of Action
The presence of a nitro group and a fluoro group in the molecule suggests that it might undergo redox reactions or form hydrogen bonds with its targets, respectively .
Pharmacokinetics
The presence of a fluoro group might enhance the compound’s metabolic stability, while the nitro group could potentially be reduced metabolically .
Result of Action
Similar compounds have shown inhibitory effects against various bacterial strains , suggesting that this compound might also have antimicrobial properties.
Action Environment
The action, efficacy, and stability of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide can be influenced by various environmental factors . For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with targets. Similarly, temperature could influence the compound’s stability and reaction kinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide typically involves the acylation of 4-fluoro-2-methyl-6-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-fluoro-2-methyl-6-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-2-methyl-6-nitrobenzoic acid and acetamide.
Scientific Research Applications
N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand the interaction of substituted anilides with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide can be compared with other substituted acetanilides such as:
N-(4-chloro-2-methyl-6-nitrophenyl)acetamide: Similar structure but with a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.
N-(4-fluoro-2-methyl-6-aminophenyl)acetamide:
N-(4-fluoro-2-methylphenyl)acetamide: Lacks the nitro group, which significantly alters its chemical reactivity and biological interactions.
This compound stands out due to the unique combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-5-3-7(10)4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWXRACCNAGROO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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